Bosutinib

Content Navigation

CAS Number

Product Name

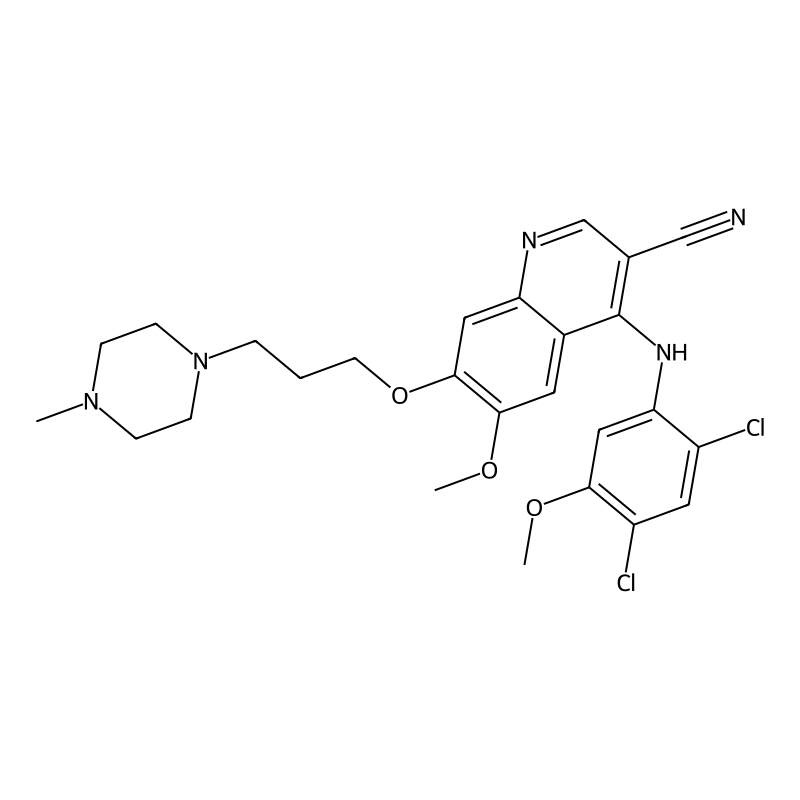

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

bosutinib mechanism of action BCR-ABL Src kinase inhibition

Structural Mechanism and Binding

Bosutinib belongs to the 4-anilino-3-quinolinecarbonitrile class of inhibitors [1] [2]. It functions as an ATP-competitive inhibitor, binding to the kinase domain of ABL and Src [3] [1].

- Binding to ABL: The crystal structure of the Abl kinase domain bound to this compound reveals that the inhibitor makes several key contacts. It forms hydrogen bonds with the hinge region connecting the small and large kinase lobes of Abl. Furthermore, the compound makes hydrophobic contacts with residues that form the catalytic spine of the kinase, stabilizing its active conformation [3] [1].

- Activity Against Mutants: This binding mode allows this compound to effectively inhibit many BCR-ABL mutants that confer resistance to imatinib (such as Y253F, E255K). However, the T315I "gatekeeper" mutation prevents binding due to steric hindrance, and the V299L mutation also leads to resistance [1] [4].

Key Experimental Evidence and Protocols

The understanding of this compound's mechanism is derived from several key experimental approaches.

In Vitro Kinase Profiling

- Purpose: To identify the full spectrum of kinases inhibited by this compound and determine potency (IC₅₀ values).

- Protocol: this compound is tested against large panels of recombinant kinases. Inhibition is measured using coupled kinase assays where ATP consumption is linked to NADH oxidation, which is monitored by a decrease in absorbance at 340 nm [1] [5]. This method revealed this compound's multi-kinase profile, showing potent inhibition of Abl, Src, and Tec kinase families, among others [5].

Chemical Proteomics

- Purpose: To identify direct binding targets of this compound from complex biological samples (e.g., primary CML cell lysates), providing a physiologically relevant target profile.

- Protocol:

- Immobilize: Covalently link this compound to a solid bead support.

- Incubate: Expose the this compound-beads to whole cell lysates from primary CML patients or CML cell lines.

- Wash: Remove non-specifically bound proteins.

- Elute & Identify: Release and digest the specifically bound proteins, then identify them using mass spectrometry [5].

- Finding: This technique confirmed known targets like ABL1 and SRC family kinases, and also identified over 45 novel kinase targets in primary CML cells, including CAMK2G and STE20 kinases [5].

Cellular & In Vivo Efficacy

- Purpose: To validate the functional consequences of kinase inhibition in disease-relevant models.

- Protocol:

- Treat BCR-ABL positive cell lines (e.g., K562) with this compound and measure phosphorylation of downstream proteins (CrkL, STAT5) via western blot to confirm pathway suppression [2].

- Assess anti-proliferative effects using cell viability assays.

- In vivo, administer this compound orally to mice with CML xenografts and monitor tumor regression [6] [2]. These studies showed this compound could eradicate tumors and maintain remission [2].

Pharmacokinetics and Drug Interactions

The table below outlines key pharmacokinetic properties and major drug interactions of this compound, which are critical for clinical application.

| Property | Description | Clinical Recommendation |

|---|---|---|

| Absorption & Food Effect | Peak plasma conc. (Tₘₐₓ) at 4-6 hrs; high-fat meal increases exposure (AUC) by ~70% [6] [7] [4]. | Administer with food to improve bioavailability and tolerability [8] [4]. |

| Metabolism | Primarily metabolized by hepatic enzyme CYP3A4 [7] [4]. | Avoid concurrent use with strong CYP3A4 inhibitors/inducers [8]. |

| Excretion | Predominantly fecal (91.3%); negligible renal excretion (3%) [6] [4]. | Dose adjustment in hepatic impairment; no adjustment needed for renal impairment [8] [6]. |

| pH-Dependent Solubility | Solubility decreases in higher pH environments [6]. | Avoid concomitant proton pump inhibitors; use antacids with a 2-hour separation from dosing [8] [6]. |

This compound's Broader Kinase Target Profile

Beyond its primary targets, this compound inhibits a wider network of kinases, which may contribute to its overall efficacy and unique safety profile. The following diagram maps the primary kinase targets of this compound and their relationships to key signaling pathways in CML.

References

- 1. Structural and Spectroscopic Analysis of the Kinase Inhibitor ... [journals.plos.org]

- 2. This compound: A review of preclinical studies in chronic ... [sciencedirect.com]

- 3. protein-tyrosine Src structure, kinase , and small molecule... mechanism [pubmed.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 5. Global target profile of the kinase inhibitor this compound in primary chronic... [nature.com]

- 6. for the Treatment of Philadelphia Chromosome-Positive... This compound [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic ... [pmc.ncbi.nlm.nih.gov]

bosutinib pharmacokinetics metabolism CYP3A4 elimination half-life

Metabolism and Drug Interactions

Bosutinib undergoes significant first-pass metabolism and is a substrate for CYP3A4 and P-glycoprotein (P-gp), making it highly susceptible to drug-drug interactions [1] [2] [3].

This compound is primarily metabolized by CYP3A4 into inactive metabolites, a process significantly affected by inhibitors and inducers [1] [4] [2].

The clinical impact of these interactions is substantial, as shown in the following data from drug interaction studies.

| Interacting Agent | Effect on this compound Pharmacokinetics |

|---|

| Strong CYP3A4 Inhibitor (e.g., Ketoconazole) | (C_{max}): 5.2-fold increase AUC: 8.6-fold increase [2] | | Moderate CYP3A4 Inhibitor (e.g., Aprepitant) | (C_{max}): 1.5-fold increase AUC: 2.0-fold increase [2] | | Strong CYP3A4 Inducer (e.g., Rifampin) | (C_{max}): 86% decrease AUC: 94% decrease [2] [5] | | Proton Pump Inhibitor (e.g., Lansoprazole) | (C_{max}): 46% decrease AUC: 26% decrease [2] [5] |

Impact of Organ Impairment

Hepatic Impairment

Compared to healthy subjects, a single 200 mg this compound dose led to increased exposure in patients with hepatic impairment [6] [2]. The elimination half-life also prolonged from 55 hours in healthy subjects to 86, 113, and 111 hours in Child-Pugh A, B, and C patients, respectively [6].

Renal Impairment

This compound exposure increases in patients with renal impairment. The AUC increased 1.4-fold in moderate renal impairment (CLcr 30-50 mL/min) and 1.6-fold in severe renal impairment (CLcr <30 mL/min) [2].

Methodologies in Key Studies

The quantitative data on this compound pharmacokinetics were derived from well-established clinical trial designs.

- Study Designs: Key data come from open-label, single-dose studies in healthy subjects and patients with hepatic or renal impairment, often using a matched-control design [6] [2].

- Drug-Drug Interaction (DDI) Studies: These are typically randomized, crossover studies in healthy volunteers. Participants receive a single dose of this compound alone and then concomitantly with the interacting drug (e.g., ketoconazole, rifampin) [2] [5].

- Pharmacokinetic Analysis: Plasma concentrations are determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or similar methods. Non-compartmental analysis is standard for calculating PK parameters like AUC, (C_{max}), (t_{max}), and (t_{1/2}) [7] [2].

- Mass Balance Studies: These studies administer a single oral dose of [¹⁴C]-radiolabeled this compound to determine routes of elimination, with excreta (feces and urine) collected over several days to measure total recovery of radioactivity [4].

References

- 1. This compound [en.wikipedia.org]

- 2. BOSULIF® (this compound) Clinical Pharmacology [pfizermedical.com]

- 3. Role of CYP3A4 in kinase inhibitor metabolism and ... [tcr.amegroups.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the pharmacokinetics and safety of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for Successful Treatment‐Free Remission in ... [pmc.ncbi.nlm.nih.gov]

bosutinib clinical indications FDA approval CML treatment

FDA Approvals and Clinical Indications

Bosutinib (Bosulif) is an oral tyrosine kinase inhibitor (TKI) with specific FDA approvals for treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). The table below summarizes its approved uses across different patient populations.

| Patient Population | CML Phase | Approval Context | Recommended Dosage |

|---|---|---|---|

| Adults [1] [2] | Newly Diagnosed Chronic Phase (CP) | First-line therapy | 400 mg orally once daily with food [1] |

| Adults [1] [3] [2] | Chronic, Accelerated, or Blast Phase | After resistance/intolerance to prior therapy (e.g., imatinib) | 500 mg orally once daily with food [1] |

| Pediatric (≥1 year) [1] [4] [5] | Chronic Phase (CP) | Newly diagnosed or resistant/intolerant to prior therapy | Based on Body Surface Area (BSA); see dosing section below [1] [4] |

Dosage Forms and Pediatric Dosing

This compound is available in multiple strengths to facilitate accurate dosing [1] [2]:

For pediatric patients, dosing is based on body surface area (BSA) and treatment history [1] [4] [5]:

- Newly Diagnosed CP CML: 300 mg/m² once daily with food.

- Resistant/Intolerant CP CML: 400 mg/m² once daily with food.

The calculated dose is then aligned with available tablet or capsule strengths using detailed BSA-based tables provided in the prescribing information [1]. For children unable to swallow capsules, the contents can be mixed with applesauce or yogurt [4] [2].

Clinical Efficacy Data Summary

The approval of this compound was supported by several clinical trials. The following table summarizes key efficacy outcomes from major studies in different patient settings.

| Trial / Patient Group | Key Efficacy Endpoints | Reported Outcomes |

|---|

| BFORE Trial (Adult, Newly Diagnosed CP-CML) [6] | MMR at 12 months (Primary); Cumulative rates at 60 months | Primary MMR: Superior to imatinib (47.2% vs. 36.9%); 5-year MMR: 73.9% (this compound) vs. 64.6% (Imatinib); 5-year MR4.5: 47.4% (this compound) vs. 36.6% (Imatinib) | | BCHILD Trial (Pediatric, CP-CML) [4] [5] | Major Cytogenetic Response (MCyR); Complete Cytogenetic Response (CCyR); Major Molecular Response (MMR) | Newly Diagnosed: MCyR: 76.2%; CCyR: 71.4%; MMR: 28.6%; Resistant/Intolerant: MCyR: 82.1%; CCyR: 78.6%; MMR: 50% | | Phase I/II Study (Adult, TKI-Resistant/Intolerant) [3] | Major Cytogenetic Response (MCyR) | MCyR: 32% of patients (after resistance/intolerance to imatinib, dasatinib, and/or nilotinib) |

Molecular Mechanism of Action

This compound functions as a potent ATP-competitive inhibitor, primarily targeting the aberrant signaling that drives CML pathogenesis.

This compound inhibits BCR-ABL and Src kinase signaling, which suppresses downstream pathways that drive leukemia cell proliferation and survival [3] [7].

- Primary Target: this compound is a dual inhibitor of the BCR-ABL tyrosine kinase (the oncogenic driver of CML) and Src family kinases [3] [7].

- Inhibition Specificity: Unlike some other TKIs, this compound does not significantly inhibit c-KIT or platelet-derived growth factor receptor (PDGFR), which may be associated with a distinct side effect profile (e.g., less myelosuppression and pleural effusion) [3].

- Overcoming Resistance: this compound maintains activity against many BCR-ABL mutations that confer resistance to imatinib, except for the T315I and V299L mutations [3].

Key Administration and Safety Considerations

For researchers designing clinical studies, the following practical aspects are critical:

- Dose Modifications: Dosing requires adjustment for specific toxicities, including hepatotoxicity (monitor LFTs), diarrhea, and myelosuppression. Specific guidelines for holds and dose reductions are outlined in the label [1].

- Drug Interactions: As a CYP3A4 substrate, this compound has significant drug-drug interaction potential. Coadministration with strong CYP3A4 inhibitors or inducers should be avoided. Proton pump inhibitors can reduce this compound absorption [1] [3].

- Common Adverse Events: The most frequently reported adverse reactions in clinical trials include diarrhea, nausea, vomiting, abdominal pain, and rash. Laboratory abnormalities often include increased liver enzymes and creatinine [1] [4] [3].

Information Gaps and Further Research

Please note that while this guide covers the core clinical and mechanistic data, the search results I obtained did not contain the full, detailed experimental protocols for the key cited trials (BFORE, BCHILD). To complete a comprehensive whitepaper, you would need to consult the full-text primary publications for:

- Detailed statistical analysis plans

- Complete methodology for biomarker assessment

- Comprehensive laboratory procedures for monitoring

References

- 1. Bosulif ( this compound ) dosing, indications , interactions, adverse effects... [reference.medscape.com]

- 2. Uses, Side Effects & Warnings this compound [drugs.com]

- 3. This compound: A Novel Src/Abl Kinase Inhibitor for Chronic ... [pmc.ncbi.nlm.nih.gov]

- 4. Bosulif Now FDA Approved for Pediatric Patients ... [oncpracticemanagement.com]

- 5. FDA approves this compound for pediatric patients with chronic ... [fda.gov]

- 6. This compound versus imatinib for newly diagnosed chronic ... [nature.com]

- 7. Novel Src/Abl tyrosine kinase inhibitor this compound ... [oncotarget.com]

Comprehensive Application Notes and Protocols for Bosutinib HPLC Method Development, Validation, and Plasma Concentration Analysis

Introduction to Bosutinib and Therapeutic Drug Monitoring

This compound (this compound hydrate, 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile monohydrate) is a dual inhibitor of Src and Abl tyrosine kinases with minimal activity against platelet-derived growth factor receptor or receptor kinase c-KIT. It is approved for the treatment of Philadelphia-chromosome-positive (Ph+) leukemia, particularly for patients who have developed resistance or intolerance to prior tyrosine kinase inhibitor (TKI) therapies. As a BCS Class IV drug, this compound exhibits reduced solubility and permeability, presenting challenges for analytical method development. Similar to first-generation TKIs like imatinib, this compound demonstrates significant inter-individual pharmacokinetic variability and has a narrow therapeutic index, necessitating therapeutic drug monitoring (TDM) for optimal efficacy and safety.

Clinical studies have established clear exposure-toxicity relationships for this compound, with trough plasma concentrations (C0) above 91.0 ng/mL associated with increased incidence of adverse effects such as liver dysfunction and diarrhea. Additionally, research has shown that this compound affects renal function parameters, with correlations observed between plasma concentrations and increased serum creatinine levels through inhibition of organic cation transporter 2 (OCT2). These findings underscore the importance of reliable bioanalytical methods for quantifying this compound in biological matrices to support pharmacokinetic studies and routine TDM in clinical practice.

HPLC-UV Method Development and Optimization

Chromatographic Conditions

The development of a robust HPLC-UV method for this compound quantification requires careful optimization of chromatographic parameters to achieve adequate separation, sensitivity, and efficiency. Based on the published literature, the following conditions have been successfully employed:

Table 1: Optimized Chromatographic Conditions for this compound HPLC-UV Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | CAPCELL PAK C18 MG II (250 × 4.6 mm) | CAPCELL PAK C18 MG II (250 × 4.6 mm) | Raptor C-18 (Not specified) |

| Mobile Phase | 0.5% Na₂HPO₄ (pH 3.5)-ACN-MeOH (55:25:20, v/v/v) | 0.5% KH₂PO₄ (pH 3.5)-ACN-MeOH (60:35:5, v/v/v) | Ammonium acetate buffer (pH 3.0)-ACN (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 250 nm | 250 nm | 260 nm |

| Internal Standard | Imatinib | Erlotinib | Encorafenib |

| Retention Time (this compound) | ~15 min | Not specified | 1.92 min |

| Retention Time (IS) | ~8 min (Imatinib) | Not specified | 4.01 min (Encorafenib) |

| Total Run Time | 20 min | Not specified | 5 min |

| Reference | [1] [2] | [3] | [4] |

The selection of CAPCELL PAK C18 MG II as the stationary phase provides excellent separation efficiency for this compound and internal standards. The mobile phase composition is critical for achieving optimal retention and peak shape, with acidic phosphate buffers (pH 3.5) combined with acetonitrile and methanol proving most effective. The use of 250 nm detection wavelength takes advantage of this compound's strong UV absorption at this wavelength, balancing sensitivity and selectivity.

Quality by Design (QbD) Approach

A modern Quality by Design (QbD) approach to method development employs systematic screening of critical method parameters to establish a design space wherein method performance criteria are consistently met. This methodology involves:

- Defining the Analytical Target Profile (ATP): Specifying requirements for accuracy, precision, sensitivity, and linearity.

- Identifying Critical Method Parameters: Factors including mobile phase composition, pH, column temperature, and flow rate that significantly impact critical quality attributes (CQAs) such as resolution, retention time, and peak asymmetry.

- Experimental Design: Utilizing Box-Behnken Design (BBD) or similar response surface methodologies to efficiently explore factor interactions and optimize method conditions.

- Risk Assessment: Prioritizing factors with greatest potential impact on method performance for systematic evaluation.

Application of QbD principles to this compound method development has demonstrated that buffer pH and organic modifier ratio are the most influential factors affecting chromatographic separation, with optimal performance achieved at acidic pH (3.0-3.5) and acetonitrile content of 25-40% [4].

Detailed Experimental Protocols

Sample Preparation Protocol

3.1.1 Solid-Phase Extraction (SPE) for Human Plasma

Materials Required: Oasis HLB extraction cartridge (1 mL, 30 mg), methanol (HPLC grade), water (HPLC grade), 60% methanol in water (v/v), vortex mixer, nitrogen evaporator, centrifuge.

- Cartridge Activation: Condition the Oasis HLB cartridge with 1.0 mL methanol followed by 1.0 mL water. Do not allow the sorbent to dry completely.

- Sample Preparation: Add 10-50 μL of internal standard solution (500 ng/mL imatinib or erlotinib in methanol) to 100 μL of plasma sample.

- Dilution: Dilute the mixture with 900 μL water and vortex for 30 seconds.

- Loading: Apply the diluted plasma sample to the preconditioned HLB cartridge at a flow rate of approximately 1 mL/min.

- Washing: Wash the cartridge sequentially with 1.0 mL water and 1.0 mL of 60% methanol in water to remove interfering compounds.

- Elution: Elute this compound and internal standard with 1.0 mL 100% methanol into a clean collection tube.

- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the residue in 50 μL methanol followed by 50 μL mobile phase, vortexing for 30 seconds after each addition.

- Injection: Transfer the reconstituted sample to an HPLC vial and inject an appropriate volume (20-50 μL) into the HPLC system.

This SPE procedure provides consistent extraction recovery rates of 84.36-85.82% for this compound across the calibration range with minimal matrix effects [1] [2].

3.1.2 Protein Precipitation for Rat Plasma

Materials Required: Acetonitrile (HPLC grade), centrifuge, vortex mixer.

- Precipitation: Add 300 μL of cold acetonitrile to 100 μL of rat plasma sample containing internal standard.

- Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

- Centrifugation: Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins.

- Collection: Transfer the clear supernatant to a clean tube.

- Evaporation: Evaporate the supernatant to dryness under nitrogen at 40°C.

- Reconstitution: Reconstitute the residue in 100 μL of mobile phase and vortex for 30 seconds.

- Injection: Centrifuge briefly and inject the supernatant into the HPLC system.

The following workflow diagram illustrates the sample preparation and analysis process:

HPLC Instrumentation and Analysis Protocol

Equipment: HPLC system equipped with UV detector, analytical column (specified in Table 1), guard column (optional but recommended), data acquisition and processing software.

- Mobile Phase Preparation: Prepare the mobile phase according to the selected composition in Table 1. Filter through a 0.45 μm membrane and degas in an ultrasonic bath for 10 minutes.

- System Equilibration: Prime the system with mobile phase and equilibrate the column for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

- Calibration Standards: Prepare fresh calibration standards in drug-free plasma at concentrations of 25, 50, 100, 250, 500, and 1500 ng/mL using serial dilution of this compound stock solution.

- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 100, 250, and 1500 ng/mL) for method validation.

- Chromatographic Separation: Inject samples using the optimized conditions with a typical injection volume of 20-50 μL.

- System Suitability: Verify system performance before each analytical run by evaluating parameters including retention time reproducibility, theoretical plates, tailing factor, and resolution.

Method Validation Results

Validation Parameters

The developed HPLC-UV method for this compound quantification has been comprehensively validated according to ICH guidelines, with the following performance characteristics:

Table 2: Method Validation Parameters for this compound HPLC-UV Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 25-1500 ng/mL | Correlation coefficient (r²) > 0.99 |

| Calibration Curve | y = 0.0024x - 0.0144 (r² = 0.9996) | - |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL | CV < 20%, Accuracy 80-120% |

| Lower Limit of Detection (LOD) | 20 ng/mL | Signal-to-noise ratio > 3:1 |

| Intra-day Precision (% CV) | 1.11-6.04% | CV < 15% |

| Inter-day Precision (% CV) | < 8.7% | CV < 15% |

| Accuracy | -5.95% to 5.85% | Within ±15% |

| Extraction Recovery | 84.36-85.82% | Consistent and reproducible |

| Matrix Effect | Not notable | No significant suppression/enhancement |

The method demonstrated excellent linearity over the concentration range of 25-1500 ng/mL, which encompasses the clinically relevant concentration range of 100-250 ng/mL observed in patients with chronic myeloid leukemia during stationary state [1].

Stability and Robustness

Stability studies have confirmed that this compound remains stable under various storage and processing conditions:

- Short-term Stability: this compound is stable in plasma for at least 3 hours at room temperature.

- Long-term Stability: No significant degradation is observed after 28 days of storage at -20°C.

- Freeze-thaw Stability: Stable through three freeze-thaw cycles.

- Processed Sample Stability: Extracted samples remain stable for at least 24 hours at 4°C.

The method has demonstrated robustness against minor variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C), making it suitable for routine application in clinical laboratories.

Clinical Applications and Therapeutic Monitoring

Exposure-Toxicity Relationships

Clinical studies have established critical relationships between this compound plasma concentrations and adverse effects, informing therapeutic drug monitoring protocols:

Table 3: this compound Plasma Concentrations and Clinical Correlations

| Parameter | Concentration Range | Clinical Correlation | Reference |

|---|---|---|---|

| Therapeutic Range | ~62 ng/mL (median) | Target for efficacy and safety | [5] [6] |

| Increased Toxicity Threshold | >91.0 ng/mL | Higher incidence of liver dysfunction and diarrhea | [5] [3] |

| Standard Dose (500 mg/day) | 63.7 ng/mL (median C0) | 90% treatment interruption due to adverse events | [5] [3] |

| Dose Escalation Regimen | 63.0 ng/mL (median C0) | Significantly fewer treatment interruptions (13.5%) | [5] [3] |

| Creatinine Elevation | 63.4-73.2 ng/mL | ~20% increase in serum creatinine via OCT2 inhibition | [6] |

Research comparing standard dose (500 mg/day) versus dose escalation (starting at 100 mg/day) regimens demonstrated that the dose escalation approach resulted in comparable cumulative drug exposure but significantly fewer treatment interruptions (13.5% vs. 90%) due to adverse events [5] [3]. This highlights the importance of individualized dosing strategies guided by therapeutic drug monitoring.

Pharmacogenetic Considerations

Recent research has identified that the SLC22A2 808G>T polymorphism, which affects organic cation transporter 2 (OCT2) function, influences this compound's impact on serum creatinine levels. Patients with the SLC22A2 808G/G genotype show significant correlations between this compound concentrations and increased serum creatinine values, while those with the 808T allele demonstrate no significant correlation [6]. This pharmacogenetic effect should be considered when interpreting renal function parameters during this compound therapy, as creatinine elevation may not necessarily indicate true renal damage but rather transporter inhibition.

Alternative Analytical Approaches

UPLC-MS/MS Methods

For applications requiring higher sensitivity or faster analysis times, UPLC-MS/MS methods have been developed for this compound quantification:

- Sensitivity: Lower limit of quantification of 0.1 ng/mL, significantly more sensitive than HPLC-UV methods.

- Linear Range: 0.1-500 ng/mL, covering both subtherapeutic and supratherapeutic concentrations.

- Analysis Time: 3.5 minutes total run time, offering higher throughput.

- Sample Preparation: Protein precipitation with acetonitrile, simplifying extraction procedures.

- Application: Successfully applied to pharmacokinetic studies in rat models, revealing a half-life of approximately 5.13 hours and Tmax of 1.80 hours after oral administration [7] [8].

While MS-based methods offer superior sensitivity and speed, the HPLC-UV approach remains valuable for clinical laboratories lacking access to MS instrumentation, particularly when monitoring concentrations within the established therapeutic range.

Conclusion

The HPLC-UV method presented herein provides a reliable, accurate, and precise approach for quantifying this compound in human plasma, with performance characteristics suitable for therapeutic drug monitoring and pharmacokinetic studies. The method has been validated over the clinically relevant concentration range of 25-1500 ng/mL, with demonstrated specificity, recovery, and stability.

Clinical implementation of this compound therapeutic drug monitoring, guided by the established target trough concentration of approximately 62 ng/mL and toxicity threshold of >91 ng/mL, can optimize treatment outcomes by maximizing efficacy while minimizing adverse events. The dose escalation regimen, starting at 100 mg/day and gradually increasing, provides a valuable strategy for reducing treatment interruptions while maintaining therapeutic exposure.

These application notes and detailed protocols provide researchers and clinicians with comprehensive guidance for implementing this compound quantification in their laboratories, supporting personalized treatment approaches for patients with Philadelphia chromosome-positive leukemias.

References

- 1. A quantitative method for the determination of this compound in human... [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative method for the determination of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation of plasma and adverse effects of concentration ... This compound [ehoonline.biomedcentral.com]

- 4. Optimization of Chromatographic Conditions with QbD for Method ... [mdpi.com]

- 5. Correlation of plasma and adverse effects of concentration ... This compound [pmc.ncbi.nlm.nih.gov]

- 6. Effects of SLC22A2 808G>T polymorphism and this compound ... [nature.com]

- 7. A simple method for the determination of this compound in rat ... [sciencedirect.com]

- 8. Ultra-performance chromatography test aids this compound ... plasma [news-medical.net]

Comprehensive Application Notes and Protocols for Bosutinib Quantification Using UV Spectrophotometry

Introduction to Bosutinib and Analytical Significance

This compound monohydrate is a tyrosine kinase inhibitor targeting BCR-ABL and Src kinases, approved for treating chronic myeloid leukemia (CML). As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits both low solubility and low permeability, presenting significant challenges for pharmaceutical analysis and formulation development. The quantitative determination of this compound in various matrices—including bulk drug substances, pharmaceutical formulations, and biological samples—is essential for quality control, stability testing, and bioavailability studies.

UV spectrophotometric methods offer a practical, cost-effective, and widely accessible analytical technique for this compound quantification, particularly suitable for routine analysis in quality control laboratories with limited access to sophisticated instrumentation like LC-MS/MS. These methods provide adequate sensitivity and selectivity for the determination of this compound in dissolution studies, formulation analysis, and method development activities. The following application notes provide detailed protocols and experimental data to facilitate the implementation of UV spectrophotometric methods for this compound quantification in various research and quality control settings.

Spectrophotometric Properties and Lambda Max Determination

Maximum Absorbance Wavelength (λmax)

The maximum absorbance wavelength (λmax) is a fundamental parameter in UV spectrophotometric method development, representing the wavelength at which this compound exhibits peak absorption and optimal sensitivity for quantification. Multiple research studies have reported slightly varying λmax values for this compound depending on the solvent system and instrumental conditions employed (Table 1).

Table 1: this compound Lambda Max Values Under Different Experimental Conditions

| Solvent/Medium | Reported λmax (nm) | Linearity Range (μg/mL) | Reference |

|---|---|---|---|

| 0.1 N HCl (Dissolution Medium) | 266 | 2.8-8.3 | [1] |

| Methanol | 268 | 2-12 | [2] [3] |

| Nanocarrier Formulation | 263 (this compound), 277 (BNCs) | Not specified | [4] [5] |

| HPLC-PDA Analysis | 267 | 10-500 ng/mL (in serum) | [6] |

The observed variations in λmax values can be attributed to several factors including solvent polarity, pH-dependent ionization, and the presence of formulation excipients. The bathochromic shift (red shift) observed in nanocarrier formulations (λmax = 277 nm) suggests potential molecular interactions between this compound and the lipid matrix, which may affect the electronic transition energy states of the chromophore.

Chemical Structure and UV Absorption Characteristics

This compound possesses a methoxy-4-anilinoquinoline-3-carbonitrile chemical structure that contains multiple chromophores responsible for its UV absorption characteristics, including the quinoline ring system, anilino group, and carbonitrile moiety. These conjugated π-electron systems facilitate electronic transitions when exposed to UV radiation, resulting in measurable absorption spectra between 200-400 nm. The pH-dependent ionization of the secondary amine and the methoxy substituents contribute to spectral shifts observed in different solvent systems, with acidic conditions generally resulting in hypsochromic shifts (blue shifts) due to protonation of nitrogen atoms in the quinoline ring.

Experimental Protocols for Method Development

Preparation of Standard Solutions

3.1.1 Primary Stock Solution (1000 μg/mL)

- Accurately weigh 10 mg of this compound monohydrate working standard using a calibrated analytical balance (ensure proper weighing practices and buoyancy correction).

- Quantitatively transfer the weighed standard to a 10 mL volumetric flask using appropriate solvent.

- Add approximately 7-8 mL of methanol to dissolve the drug substance by manual shaking for 10 minutes.

- Sonicate for 5 minutes to ensure complete dissolution and eliminate air bubbles.

- Dilute to volume with the same solvent and mix thoroughly.

- Label appropriately with preparation date, concentration, analyst details, and expiration date (typically 7 days when stored at 2-8°C protected from light).

3.1.2 Working Standard Solution (100 μg/mL)

- Pipette accurately 1.0 mL from the primary stock solution using a calibrated volumetric pipette.

- Transfer quantitatively to a 10 mL volumetric flask.

- Dilute to volume with the selected solvent (methanol, 0.1N HCl, or mobile phase).

- Mix thoroughly by inverting the flask 10-15 times.

- Prepare fresh daily or verify stability under storage conditions.

Instrumentation and Spectrophotometric Conditions

- UV-Visible Spectrophotometer with double beam optics and matched quartz cells (pathlength: 1 cm)

- Spectral bandwidth: 1-2 nm

- Scanning speed: Medium (approximately 200 nm/min)

- Data interval: 0.5-1 nm

- Auto-zero function using respective blank solution

- Temperature control: Ambient (25 ± 2°C) or thermostatically controlled cuvette holder

Calibration Curve Construction

- Prepare standard solutions at minimum six concentration levels across the intended range (e.g., 2, 4, 6, 8, 10, 12 μg/mL for bulk analysis).

- Measure absorbance of each standard solution in triplicate at the predetermined λmax.

- Plot average absorbance versus corresponding concentration.

- Calculate regression parameters using least-squares method: y = mx + c, where y = absorbance, x = concentration (μg/mL), m = slope, c = y-intercept.

- Determine correlation coefficient (r²) and regression coefficient (R²) - acceptance criteria: ≥0.995 for quality control methods.

- Verify residual plot for homoscedasticity and lack of systematic error.

System Suitability Testing

Prior to sample analysis, perform system suitability tests to ensure spectrophotometer performance:

- Absorbance accuracy: Measure certified potassium dichromate reference standard (0.006% w/v in 0.005N H₂SO₄) at 257 nm and 351 nm; acceptance criteria: within ±1% of certified values.

- Wavelength accuracy: Using holmium oxide filter, verify prominent bands at 241.0, 287.5, and 361.5 nm; acceptance criteria: ±1 nm.

- Stray light: Using potassium chloride solution (1.2% w/v), measure absorbance at 198 nm; acceptance criteria: ≥2.0 AU.

- Resolution: Measure toluene in hexane (0.02% v/v), ratio of absorbance at 269 nm/266 nm should be ≥1.5.

Method Validation Protocols

Specificity and Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

- Procedure: Prepare individual solutions of this compound standard, placebo/formulation blank, and stressed samples (acid, base, oxidative degradation). Scan from 200-400 nm and compare spectra for interference at analytical wavelength.

- Acceptance Criteria: The absorbance spectrum of this compound should be clearly distinguishable from placebo and degradation products. No significant interference (≤2.0% of target response) at the analytical wavelength from placebo components or degradation products.

Linearity and Range

Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte within a given range.

- Procedure: Prepare standard solutions at minimum 5 concentration levels (typically 50%, 80%, 100%, 120%, 150% of target concentration). Measure absorbance in triplicate and perform linear regression analysis.

- Acceptance Criteria: Correlation coefficient (r) ≥ 0.995, y-intercept not significantly different from zero (p > 0.05), and visual observation of random residual distribution.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions.

4.3.1 Repeatability (Intra-day Precision)

- Procedure: Prepare six independent sample preparations at 100% test concentration by a single analyst using the same instrument within the same day. Calculate %RSD of measured concentrations.

- Acceptance Criteria: %RSD ≤ 2.0% for drug substance, ≤3.0% for formulated products.

4.3.2 Intermediate Precision (Inter-day/Inter-analyst Precision)

- Procedure: Repeat repeatability study on different days by different analysts using different instruments (if available). Apply ANOVA to evaluate significance of variances.

- Acceptance Criteria: Overall %RSD ≤ 3.0%, no statistically significant difference between analysts/days (p > 0.05).

Accuracy/Recovery Studies

Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or reference value.

- Procedure: Prepare placebo/base matrix samples spiked with this compound at three concentration levels (80%, 100%, 120% of target), with minimum three replicates at each level. Calculate percentage recovery and %RSD.

- Acceptance Criteria: Mean recovery 98.0-102.0%, %RSD ≤ 2.0% for each level.

Table 2: Method Validation Parameters for this compound UV Spectrophotometric Assay

| Validation Parameter | Experimental Results | Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity Range | 2-12 μg/mL (bulk), 2.8-8.3 μg/mL (dissolution) | R² ≥ 0.995 | [1] [2] |

| Precision (Repeatability) | %RSD = 0.501% (intra-day), 1.6% (dissolution) | %RSD ≤ 2.0% | [1] [2] |

| Intermediate Precision | Analyst 1: 96.2%, Analyst 2: 91.91% (%RSD 2.8) | %RSD ≤ 3.0% | [1] |

| Accuracy (% Recovery) | 98.0-101.1% across 80-120% range | 95.0-105.0% | [1] |

| LOD | 0.018 μg/mL (UV in nanocarrier) | S/N ≥ 3 | [4] [5] |

| LOQ | 0.0482 μg/mL (UV in nanocarrier) | S/N ≥ 10 | [4] [5] |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Procedure: Evaluate method performance under deliberate variations: λmax ± 2 nm, different spectrophotometers, different solvent batches, different analysts, and different temperatures (if controlled).

- Acceptance Criteria: %RSD of robustness samples ≤ 3.0%, no significant difference in assay results between varied and normal conditions.

Solution Stability

- Procedure: Prepare standard and sample solutions and store under defined conditions (room temperature, refrigerated). Analyze at initial, 6, 12, 24, and 48-hour time points against fresh standard.

- Acceptance Criteria: % difference from initial ≤ 2.0%, no significant change in spectral characteristics.

Pharmaceutical Applications

Dissolution Testing of this compound Tablets

The dissolution profile of this compound 500mg tablets can be monitored using UV spectrophotometric detection, providing a cost-effective alternative to HPLC methods for quality control purposes.

- Dissolution Parameters: USP Apparatus II (paddle), 900 mL 0.1N HCl as dissolution medium, temperature 37°C ± 0.5°C, rotation speed 50 rpm.

- Sampling Time Points: 10, 15, 20, 30, and 45 minutes.

- Sample Preparation: Withdraw specified volume (e.g., 10 mL) from each vessel at designated time points, filter immediately through 11μm porosity filter, dilute if necessary, and measure absorbance at 266 nm.

- Q Value Specification: The tolerance value (Q) for this compound monohydrate is 70% dissolved within 45 minutes.

- Acceptance Criteria: Stage 1 (S1): 6 units, each unit ≥ Q + 5%; S2: 12 units (6 additional), average of 12 units ≥ Q, no unit < Q - 15%; S3: 24 units (12 additional), average of 24 units ≥ Q, not more than 2 units < Q - 15%, no unit < Q - 25%.

Analysis of Nanocarrier Formulations

For This compound-loaded lipid nanoparticles, the λmax shows a bathochromic shift to 277 nm compared to 263 nm for pure drug, indicating potential molecular interactions.

- Sample Preparation: Dilute nanocarrier formulation with appropriate solvent (typically methanol) to disrupt the lipid matrix and release encapsulated drug.

- Encapsulation Efficiency: Determine by measuring both total drug content and free drug (in supernatant after centrifugation at 20,000 rpm for 20 minutes).

- Calculation: %EE = (Total drug - Free drug) / Total drug × 100

Troubleshooting and Technical Notes

- Deviation from Beer's Law: If non-linearity is observed at higher concentrations, check for instrumental stray light, polychromatic radiation effects, or chemical associations. Dilute samples to bring within linear range.

- Baseline Drift: Ensure proper instrument warm-up time (typically 30-60 minutes), check for solvent evaporation during extended measurements, and verify cell positioning.

- Noise in Spectrum: Check for air bubbles in cuvette, dirty cell surfaces, or lamp deterioration. Use degassed solvents and clean matched quartz cells.

- Poor Precision: Verify sample homogeneity, temperature control, and consistent pipetting technique. Use calibrated volumetric glassware.

- Placebo Interference: If placebo components contribute significant absorbance, consider derivative spectroscopy or multiwavelength analysis to improve selectivity.

Experimental Workflows

Figure 1: this compound UV Spectrophotometric Method Development Workflow

Figure 2: Dissolution Testing Protocol for this compound Tablets

Conclusion

The UV spectrophotometric methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in various pharmaceutical contexts. The established lambda max of 266 nm in 0.1N HCl dissolution medium offers optimal sensitivity for routine analysis, with minor variations observed in different solvent systems. The method validation data confirm that UV spectrophotometry is fit-for-purpose for dissolution testing, formulation analysis, and quality control of this compound-containing products, providing a cost-effective alternative to more sophisticated chromatographic techniques while maintaining compliance with regulatory requirements for analytical method validation.

References

- 1. Development of a Dissolution Method Validation ... [orientjchem.org]

- 2. Development and Validation of UV- Spectrophotometric ... [sciencefrontier.org]

- 3. Central composite design enabled formulation ... [japsonline.com]

- 4. Analytical quantification of this compound in nanocarrier... [journals.innovareacademics.in]

- 5. (PDF) analytical quantification of this compound in nanocarrier using UV ... [academia.edu]

- 6. Simultaneous quantification of dasatinib, nilotinib ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Bosutinib Therapeutic Drug Monitoring in Drug Development

Introduction and Rationale for Bosutinib Therapeutic Drug Monitoring

This compound (Bosulif) is a second-generation dual inhibitor of Src and Abl tyrosine kinases approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Despite its established efficacy, this compound therapy presents significant clinical challenges due to substantial interpatient variability in pharmacokinetics and a narrow therapeutic window. The most frequent adverse events include diarrhea, liver dysfunction, and elevated serum creatinine, which often lead to treatment interruptions or discontinuations. Therapeutic drug monitoring (TDM) has emerged as a valuable strategy to optimize this compound dosing by maintaining plasma concentrations within a target range that maximizes efficacy while minimizing toxicity.

The pharmacological basis for this compound TDM stems from several exposure-response relationships established in clinical studies. Research has demonstrated that this compound trough concentrations (C₀) correlate significantly with both efficacy and safety endpoints. For instance, a pooled analysis of phase 3 trials showed that this compound exposure within the first month of therapy was associated with higher rates of major molecular response (MMR) at 12 months [1]. Conversely, elevated trough concentrations have been linked to an increased incidence of adverse events, particularly diarrhea and liver transaminase elevations [1] [2]. These findings provide a strong rationale for implementing TDM to guide dose adjustments, especially considering that up to 90% of patients receiving standard dosing (500 mg/day) require treatment interruptions due to adverse events [1].

Target Trough Concentrations and Exposure-Response Relationships

Established Therapeutic Range

Current evidence supports a target this compound trough concentration range of approximately 60-90 ng/mL for optimizing the benefit-risk ratio in CML treatment. The median C₀ in patients receiving the standard 500 mg/day dose is approximately 63 ng/mL, which has been associated with adequate efficacy [1] [2]. Quartile analysis of trough concentrations has revealed that values exceeding 91.0 ng/mL are associated with a significantly higher prevalence of liver dysfunction (all grades) and diarrhea (grade >2) [1]. This threshold represents a critical upper limit for minimizing toxicity while maintaining therapeutic efficacy.

Efficacy and Toxicity Correlations

Table 1: this compound Exposure-Response Relationships

| Parameter | Exposure Relationship | Clinical Impact | Reference |

|---|---|---|---|

| Efficacy | C₀ > 62 ng/mL | Associated with improved molecular response rates | [1] [2] |

| Diarrhea | C₀ > 91 ng/mL | Increased incidence of grade >2 diarrhea | [1] |

| Liver Dysfunction | C₀ > 91 ng/mL | Higher prevalence of all-grade transaminase elevations | [1] |

| Renal Effects | C₀ = 63-73 ng/mL | ~20% increase in serum creatinine via OCT2 inhibition | [2] |

The relationship between this compound concentrations and renal effects deserves particular attention. Research has demonstrated that this compound inhibits organic cation transporter 2 (OCT2) in the renal tubules, leading to reduced creatinine secretion and subsequently elevated serum creatinine levels without true nephrotoxicity [2]. This effect is particularly pronounced in patients with the SLC22A2 808G/G genotype, who exhibit normal OCT2 transport activity. In these patients, a significant correlation exists between this compound C₀ and the rate of serum creatinine increase (r = 0.345, P < 0.001) [2]. This pharmacogenetic interaction highlights the potential for personalized dosing based on both TDM and genetic profiling.

Analytical Methodologies for this compound Quantification

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method provides a robust, cost-effective alternative for this compound quantification in clinical settings where LC-MS/MS instrumentation is unavailable. The established protocol employs a solid-phase extraction procedure using Oasis HLB cartridges (1 mL, 30 mg) with imatinib as an internal standard [3]. Chromatographic separation is achieved using a CAPCELL PAK C18 MG II reversed-phase column (250 × 4.6 mm) with a mobile phase consisting of 0.5% Na₂HPO₄ (pH 3.5)-acetonitrile-methanol (55:25:20, v/v/v) at a flow rate of 1.0 mL/min. Detection is performed at 250 nm, with this compound eluting at approximately 15 minutes [3].

This method demonstrates excellent analytical performance with a linear range of 25-1500 ng/mL (r² = 0.9996), which adequately encompasses the therapeutic range. Validation parameters include intra-day and inter-day precision (CV < 8.7%), accuracy (85-95%), and recovery rates of 84-86% [3]. The lower limit of quantification (LLOQ) is 25 ng/mL, sufficient for clinical TDM applications given the therapeutic target of ~60 ng/mL. The method requires only 100 μL of plasma, making it suitable for pediatric applications or cases with limited sample volume.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For laboratories with access to advanced instrumentation, LC-MS/MS offers superior sensitivity and specificity for this compound quantification. A validated method described in the literature utilizes a C18 column (2.1 × 50 mm, 1.8 μm) with isocratic elution using acetonitrile-water (30:70, v/v) containing 0.1% formic acid at a flow rate of 0.15 mL/min [4]. The total run time is only 5 minutes, significantly improving throughput compared to HPLC-UV. Detection employs positive electrospray ionization with multiple reaction monitoring (MRM) of transitions m/z 530→141 for this compound and m/z 313→165 for the internal standard (tofacitinib).

Table 2: Analytical Method Comparison for this compound Quantification

| Parameter | HPLC-UV Method | LC-MS/MS Method |

|---|---|---|

| Linear Range | 25-1500 ng/mL | 5-200 ng/mL |

| LLOQ | 25 ng/mL | 5 ng/mL |

| Analysis Time | 20 minutes | 5 minutes |

| Precision (CV%) | <8.7% | <4% |

| Sample Volume | 100 μL | 50 μL |

| Sample Preparation | Solid-phase extraction | Protein precipitation |

| Key Advantage | Cost-effectiveness, wider availability | High sensitivity, rapid analysis |

The LC-MS/MS method demonstrates exceptional sensitivity with an LLOQ of 5 ng/mL and a linear range of 5-200 ng/mL (r² ≥ 0.9991) [4]. This enhanced sensitivity is particularly valuable for monitoring patients requiring dose reductions due to toxicity or those with hepatic impairment receiving the reduced 200 mg/day dose. Both methods have been successfully applied in clinical settings and provide reliable quantification of this compound in human plasma.

Clinical Implementation Protocol

Sample Collection and Timing

For accurate TDM, blood samples should be collected immediately before the next dose to measure trough concentrations (C₀). Based on this compound's elimination half-life (approximately 20-30 hours based on metabolic stability data), steady-state concentrations are typically achieved after 5-7 days of consistent dosing [4]. The optimal timing for initial TDM is 2-4 weeks after treatment initiation or dose modification, as this allows sufficient time for concentrations to stabilize while enabling early intervention if necessary. During the initial treatment phase, monitoring every 2 weeks for the first 3 months is recommended, followed by monthly assessments during the subsequent 6 months [1].

Dose Adjustment Strategy

The recommended dose escalation regimen begins with 100 mg once daily, increased by 100 mg every 2 weeks to a maximum of 500 mg/day based on individual tolerance and trough concentrations [1]. This approach has demonstrated superior tolerability compared to standard dosing, with only 13.5% of patients requiring treatment interruption versus 90% in the standard dosing group [1]. When C₀ exceeds 91 ng/mL, dose reduction by 100 mg increments should be considered, particularly if accompanied by grade 2+ adverse events. Conversely, if C₀ remains below 60 ng/mL in the absence of adequate molecular response, dose escalation may be warranted if tolerated.

Figure 1: Clinical Decision Workflow for this compound TDM

Special Population Considerations

Pharmacogenetic Considerations

The SLC22A2 808G>T polymorphism significantly influences this compound's effect on serum creatinine levels without representing true nephrotoxicity. Patients with the SLC22A2 808G/G genotype exhibit normal OCT2 transport activity and demonstrate a significant correlation between this compound C₀ and creatinine elevation (r = 0.345, P < 0.001) [2]. In contrast, those with the 808T allele have inherently reduced OCT2 activity and show no significant relationship between this compound concentrations and creatinine changes. For patients with the 808G/G genotype, meticulous TDM is crucial to avoid unnecessary dose reductions due to OCT2-mediated creatinine elevations that do not reflect renal damage.

Hepatic Impairment Adjustments

Patients with preexisting hepatic impairment (Child-Pugh classes A, B, or C) require initial dose reduction to 200 mg once daily [5]. In these populations, TDM is particularly valuable for guiding subsequent dose adjustments, as this compound undergoes extensive hepatic metabolism primarily via CYP3A4. The metabolic stability assessment of this compound indicates high intrinsic clearance (34.3 μL/min/mg) and a short in vitro half-life (20.21 minutes) in human liver microsomes, suggesting that hepatic dysfunction can significantly impact drug exposure [4].

Emerging Applications and Investigational Uses

Neurodegenerative Disorders

Recent investigations have explored this compound repurposing for neurodegenerative conditions, including dementia with Lewy bodies (DLB) and amyotrophic lateral sclerosis (ALS). A randomized, placebo-controlled study in DLB patients utilized a markedly reduced dose of 100 mg daily, which demonstrated significant cerebrospinal fluid penetration and target engagement with Abl inhibition [6]. This dose achieved sufficient central nervous system exposure while maintaining an acceptable safety profile, with no serious adverse events or dropouts reported. These findings highlight the potential for TDM in optimizing this compound dosing for non-oncological indications where the risk-benefit profile differs substantially from CML.

Amyotrophic Lateral Sclerosis (ALS)

The iDReAM study protocol outlines a phase 2 investigation of this compound in ALS patients utilizing doses of 200 mg or 300 mg daily for 24 weeks [7]. This research builds upon phase 1 safety data and incorporates comprehensive pharmacokinetic monitoring to establish exposure-response relationships in this novel population. The study design includes rigorous safety assessment and exploratory efficacy evaluation using the ALSFRS-R score, with planned comparison to historical controls [7]. These developments underscore the expanding therapeutic landscape for this compound and the increasingly important role of TDM across diverse clinical applications.

Conclusion

Therapeutic drug monitoring of this compound represents a valuable strategy for individualizing therapy in CML and emerging indications. Implementation of the protocols outlined in this document requires appropriate analytical methodology, correct sampling procedures, and clinical interpretation within the context of individual patient characteristics. As research continues to refine target concentrations and elucidate exposure-response relationships across diverse populations, TDM is poised to play an increasingly central role in optimizing this compound therapy.

References

- 1. Correlation of plasma concentration and adverse effects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Effects of SLC22A2 808G>T polymorphism and this compound ... [nature.com]

- 3. A quantitative method for the determination of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. Rapid LC-MS/MS this compound Quantification with ... [mdpi.com]

- 5. Monograph for Professionals - this compound .com Drugs [drugs.com]

- 6. Safety, target engagement, and biomarker effects of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for a phase 2 study of this compound for amyotrophic ... [pubmed.ncbi.nlm.nih.gov]

Bosutinib Dose Escalation in Chronic Phase CML: Protocols and Application Notes

Introduction and Clinical Rationale

Bosutinib is a second-generation tyrosine kinase inhibitor (TKI) targeting BCR-ABL1 and Src family kinases, approved for treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML) in both newly diagnosed chronic phase and in cases of resistance or intolerance to prior therapy [1]. While the standard starting dose is 400 mg daily for newly diagnosed chronic phase CML and 500 mg daily for resistant/intolerant disease [2], dose escalation strategies serve two primary purposes: (1) improving efficacy in patients with inadequate response, and (2) managing adverse events through modified initiation regimens.

The BFORE trial demonstrated significantly higher and faster major molecular response (MMR) rates with this compound versus imatinib in newly diagnosed chronic phase CML, establishing its efficacy profile [3]. Recent investigations focus on optimizing the therapeutic window through dose modification, particularly exploring lower initiating doses with gradual escalation to mitigate toxicities while maintaining efficacy [4] [5].

Dose Escalation Protocol Specifications

Standard Dose Escalation for Inadequate Response

For patients who do not achieve adequate hematologic, cytogenetic, or molecular responses and who do not experience Grade 3 or higher adverse reactions at the recommended starting dose, the following escalation protocol is recommended:

- Escalation increments: Increase by 100 mg once daily

- Maximum dose: 600 mg once daily [2]

- Monitoring parameters: Regular assessment of hematologic parameters, cytogenetic response, and molecular response (BCR-ABL1 transcript levels) is essential during escalation

Table 1: Standard this compound Dosing in Chronic Phase CML

| Clinical Scenario | Recommended Starting Dose | Dose Escalation Parameters | Maximum Dose |

|---|---|---|---|

| Newly diagnosed chronic phase Ph+ CML | 400 mg orally once daily | Increments of 100 mg once daily for inadequate response without Grade ≥3 adverse reactions | 600 mg once daily |

| Chronic/accelerated/blast phase Ph+ CML with resistance/intolerance to prior therapy | 500 mg orally once daily | Same as above | 600 mg once daily |

| Moderate renal dysfunction (CrCl 30-50 mL/min) - newly diagnosed | 300 mg orally once daily | Consider cautious escalation if tolerated | 600 mg once daily |

| Severe renal dysfunction (CrCl <30 mL/min) - newly diagnosed | 200 mg orally once daily | Consider cautious escalation if tolerated | 600 mg once daily |

| Hepatic impairment (Child-Pugh A, B, or C) | 200 mg orally once daily | Limited data on efficacy at this dose; cautious approach recommended | 600 mg once daily |

Novel Low-Dose Initiation with Gradual Escalation

Recent clinical trials have investigated alternative dosing strategies to improve tolerability:

The BOGI trial (2023) implemented a progressive initiation regimen for resistant/intolerant chronic phase CML:

- Initial dose: 200 mg daily

- Escalation schedule: Increase by 100 mg daily every 2 weeks

- Target maximum dose: 500 mg daily (if tolerated)

- Primary endpoint: Treatment discontinuation rate due to drug-related toxicities at 12 months [4]

This approach significantly reduced discontinuation due to drug-related toxicities (11.4% versus 32% in historical controls, p=0.005) while maintaining comparable efficacy, with 65.7% achieving MMR and 42.9% achieving deep molecular response (DMR) at 12 months [4].

A Japanese study (2018) implemented a similar dose-escalation regimen:

- Initial dose: 100 mg daily

- Escalation schedule: Increase by 100 mg every 2 weeks to maximum of 500 mg daily

- Results: Significant reduction in treatment interruptions (13.5% versus 90% with standard dosing) [5]

Efficacy and Safety Outcomes of Dose Modification

Efficacy Maintenance with Dose Escalation

The BOGI trial demonstrated that the lower initiating dose strategy maintained efficacy despite the modified approach:

Table 2: Efficacy Outcomes with Lower-Initiating Dose this compound (BOGI Trial)

| Efficacy Parameter | Result at 12 Months | Comparative Historical Control |

|---|---|---|

| Cumulative MMR rate | 65.7% (95% CI: 49.2-79.2%) | Comparable to standard dosing |

| Cumulative DMR rate | 42.9% (95% CI: 28.0-59.1%) | Comparable to standard dosing |

| Cytogenetic response (CCyR) at 6 months | 80.0% | Comparable to standard dosing |

| Treatment discontinuation due to drug-related toxicities | 11.4% (p=0.005) | 32% with standard dosing |

The median daily this compound dosage achieved with this strategy was 391.7 mg/day, with a relative dose intensity of 78% over 12 months [4].

Safety and Tolerability Improvements

Dose escalation regimens significantly impact safety profiles:

- Diarrhea incidence: Grade 3-4 diarrhea reduced to 3% with dose escalation versus 25% with standard initiation (p=0.009) [4]

- Liver function abnormalities: Grade 3-4 transaminase elevation occurred in 20% with dose escalation versus 29% with standard dosing [4]

- Treatment interruptions: 62.9% of patients required at least one treatment interruption, but overall duration was reduced [4]

A 2018 pharmacokinetic study revealed that adverse events correlated with plasma concentrations, with liver dysfunction (all grades) and diarrhea (Grade >2) predominantly occurring in patients with trough plasma concentrations (C0) >91.0 ng/mL [5].

Practical Implementation and Monitoring Protocols

Therapeutic Drug Monitoring Protocol

The correlation between this compound plasma concentration and adverse effects supports therapeutic drug monitoring:

- Sample collection: Monitor trough plasma concentration (C0) just prior to oral administration or 25±1 hours after administration

- Monitoring schedule: Every 2 weeks for the first 3 months, then monthly for the subsequent 6 months [5]

- Analytical method: High-performance liquid chromatography (HPLC) with UV detection

- Target range: Consider maintaining C0 below approximately 91.0 ng/mL to minimize adverse events while maintaining efficacy [5]

Management of Adverse Events with Dose Modification

Specific protocols for adverse event management during this compound therapy:

Table 3: Dose Modification Guidelines for Adverse Events

| Adverse Event | Action | Dose Adjustment/Resumption |

|---|---|---|

| Liver transaminases >5×ULN | Withhold therapy | Resume at 400 mg once daily after recovery to ≤2.5×ULN; discontinue if recovery takes >4 weeks |

| Liver transaminases ≥3×ULN with bilirubin >2×ULN and alkaline phosphatase <2×ULN (Hy's law) | Discontinue therapy | Permanent discontinuation recommended |

| Grade 3-4 diarrhea (≥7 stools/day over baseline) | Withhold therapy | Resume at 400 mg once daily after recovery to Grade ≤1 |

| Other Grade 3-4 non-hematologic adverse reactions | Withhold until resolved | Resume at reduced dose (decrease by 100 mg); consider re-escalation |

| ANC <1000×10⁶/L or platelets <50,000×10⁶/L | Withhold therapy | Resume at same dose if recovery within 2 weeks; reduce by 100 mg if >2 weeks |

Treatment-Free Remission Considerations

For patients considering treatment discontinuation after achieving deep molecular response:

- Prerequisites: TKI treatment ≥3 years (including prior TKI), sustained MR4.5 (BCR::ABL1 IS <0.0032%) for ≥2 years confirmed by four consecutive PCR tests [3]

- Success rates: 68.8% treatment-free survival at 12 months after this compound discontinuation in eligible patients [3]

- Predictive factors: Longer duration of deep molecular response before cessation (31 vs. 24 months, p=0.009) associated with successful treatment-free remission [3]

- Immune correlates: Higher percentage of effector memory CD8+ T cells at 1 and 3 months after discontinuation may predict successful treatment-free remission [3]

Experimental Workflow and Decision Pathways

The following workflow diagrams illustrate key experimental and clinical decision pathways for this compound dose escalation:

Diagram 1: this compound Dose Escalation and Management Workflow. This diagram illustrates the comprehensive decision pathway for this compound initiation, dose modification, and long-term management in chronic phase CML.

Conclusion

This compound dose escalation strategies provide critical tools for optimizing outcomes in chronic phase CML management. The established approach of escalating from standard doses (400/500 mg) to a maximum of 600 mg for inadequate response remains a cornerstone of therapy. However, emerging evidence from the BOGI trial and pharmacokinetic studies supports an alternative paradigm of initiating at lower doses (200 mg) with gradual escalation to improve tolerability while maintaining efficacy.

The correlation between this compound plasma concentrations and adverse events suggests a role for therapeutic drug monitoring in clinical practice, particularly for patients experiencing toxicities. As treatment-free remission becomes an increasingly achievable goal in CML management, optimized dosing strategies that balance efficacy and tolerability will be essential for maximizing long-term outcomes.

References

- 1. A Review of the Therapeutic Role of this compound in Chronic ... [sciencedirect.com]

- 2. Guide + Max this compound , Adjustments - Drugs.com Dosage Dose [drugs.com]

- 3. This compound for Successful Treatment‐Free Remission in ... [pmc.ncbi.nlm.nih.gov]

- 4. Paper: Lower-Initiating Dose of this compound for Resistant or ... [ash.confex.com]

- 5. Correlation of plasma concentration and adverse effects of this compound ... [ehoonline.biomedcentral.com]

Comprehensive Analytical Methods for Bosutinib Plasma Concentration Analysis: Application Notes and Protocols

Introduction to Bosutinib and Therapeutic Drug Monitoring

This compound monohydrate is a second-generation dual inhibitor of Abelson (Abl) and Src tyrosine kinases approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). As a BCR-ABL tyrosine kinase inhibitor (TKI), this compound demonstrates potent activity against CML cells, with the exception of those harboring the T315I or V299L mutations. Similar to other TKIs, this compound exhibits significant inter-patient pharmacokinetic variability and a relatively narrow therapeutic window, necessitating therapeutic drug monitoring (TDM) to optimize clinical outcomes while minimizing adverse effects. Research has established a clear exposure-response relationship for this compound, where plasma concentrations correlate with both efficacy and toxicity profiles, particularly gastrointestinal adverse events such as diarrhea.

The implementation of TDM for this compound requires robust analytical methods capable of precise quantification in biological matrices. This document presents comprehensive application notes and detailed protocols for the analysis of this compound plasma concentrations using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been validated according to regulatory guidelines and applied successfully in clinical settings, providing researchers with reliable tools for this compound quantification in plasma matrices. The protocols outlined herein include sample preparation techniques, chromatographic conditions, and mass spectrometric parameters optimized for this compound detection and quantification.

Analytical Method Comparison and Performance Characteristics

Summary of Analytical Techniques

Multiple analytical techniques have been developed and validated for the quantification of this compound in biological matrices, each offering distinct advantages depending on the required sensitivity, specificity, and available instrumentation. HPLC-UV methods provide a cost-effective solution for laboratories without access to mass spectrometry instrumentation, while LC-MS/MS methods offer superior sensitivity and selectivity for low-concentration determinations. The choice of method depends on several factors, including required sensitivity, sample throughput, available equipment, and intended application (research versus clinical monitoring).

The table below summarizes the key performance characteristics of three validated methods for this compound quantification:

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method Parameter | HPLC-UV [1] | LC-MS/MS (Human) [2] | UPLC-MS/MS (Rodent) [3] |

|---|---|---|---|

| Linear Range | 25–1500 ng/mL | 2–500 ng/mL | 5–3000 ng/mL |

| LLOQ | 25 ng/mL | 2 ng/mL | 5 ng/mL |

| LOD | 20 ng/mL | Not specified | Not specified |

| Precision (CV%) | ≤8.7% | According to FDA/EMA guidelines | <11.3% |

| Accuracy | −5.95% to 5.85% | According to FDA/EMA guidelines | Within ±9.8% |

| Recovery | 84.36%–85.82% | Appropriate per guidelines | Not specified |

| Run Time | 20 minutes | 7.0 minutes | 3.0 minutes |

| Internal Standard | Imatinib | Stable isotopically labeled compounds | Diazepam |

| Sample Volume | 100 μL | Not specified | Not specified |

| Extraction Method | Solid-phase extraction | Protein precipitation | Protein precipitation |

Quantitative Method Performance Data

Each analytical method has been rigorously validated to ensure reliability in this compound quantification. The HPLC-UV method demonstrates excellent linearity over a concentration range relevant to therapeutic drug monitoring, with a correlation coefficient (r²) of 0.9996. The LC-MS/MS method validated for simultaneous determination of ten kinase inhibitors shows appropriate accuracy and precision according to FDA and EMA guidelines, making it suitable for clinical TDM in oncology settings where multiple TKIs may be monitored. The UPLC-MS/MS method developed for rodent studies offers the widest linear range and fastest analysis time, enabling high-throughput applications in preclinical pharmacokinetic studies.

For therapeutic drug monitoring in CML patients, the target steady-state trough plasma concentration (C₀) of this compound has been investigated in relation to efficacy and safety outcomes. Clinical data indicates that maintaining a trough concentration below 91.0 ng/mL may help minimize the incidence of adverse events, particularly diarrhea and liver dysfunction, while still maintaining efficacy. One study reported that patients with C₀ values in the highest quartile (>91.0 ng/mL) experienced a higher prevalence of these adverse events [4]. These findings underscore the importance of accurate plasma concentration monitoring to guide dose adjustments and optimize the therapeutic benefit of this compound treatment.

Detailed HPLC-UV Protocol for this compound Quantification in Human Plasma

Equipment and Reagents

- Chromatography System: Waters515 HPLC pump equipped with a Waters486 tunable absorbance detector or equivalent

- Analytical Column: CAPCELL PAK C18 MG II reversed-phase column (250 mm × 4.6 mm i.d., 5 μm particle size) or equivalent C18 column

- Solid-Phase Extraction Cartridges: Oasis HLB extraction cartridge (1 mL, 30 mg)

- This compound Standard: Reference standard (purity ≥99.6%)

- Internal Standard: Imatinib reference standard

- Mobile Phase Components: Sodium phosphate monobasic or potassium phosphate monobasic, acetonitrile (HPLC grade), methanol (HPLC grade), phosphoric acid

- Other Equipment: Vortex mixer, centrifugal evaporator or nitrogen evaporation system, ultrasonic bath, precision pipettes

Sample Preparation Protocol

Preparation of Standards and Internal Standard:

- Prepare stock solutions of this compound and imatinib by dissolving dry reagents in methanol to yield concentrations of 1.0 mg/mL.

- Store stock solutions at 4°C and protect from light.

- Prepare working standard solutions of this compound (25, 50, 100, 250, 500, and 1500 ng/mL) and imatinib (500 ng/mL) by serial dilution with methanol.

Sample Pre-treatment:

- Aliquot 100 μL of plasma sample into a clean tube.

- Add 50 μL of imatinib working solution (500 ng/mL) as internal standard.

- Dilute the mixture with 900 μL of purified water and vortex for 30 seconds.

Solid-Phase Extraction:

- Condition the Oasis HLB cartridge with 1.0 mL methanol followed by 1.0 mL water.

- Apply the diluted plasma sample to the conditioned cartridge.

- Wash sequentially with 1.0 mL water and 1.0 mL of 60% methanol in water.

- Elute this compound and internal standard with 1.0 mL of 100% methanol.

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Reconstitution:

- Reconstitute the residue in 50 μL of methanol by vortex mixing for 30 seconds.

- Add 50 μL of mobile phase and vortex for an additional 30 seconds.

- Transfer an aliquot of 50 μL to an HPLC vial for analysis.

Chromatographic Conditions

- Mobile Phase: 0.5% Na₂HPO₄ or KH₂PO₄ (pH 3.5, adjusted with phosphoric acid)-acetonitrile-methanol (55:25:20, v/v/v)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 250 nm

- Injection Volume: 50 μL

- Column Temperature: Ambient

- Run Time: 20 minutes

- Retention Times: Approximately 15 minutes for this compound and 17 minutes for imatinib

Method Validation Parameters

The HPLC-UV method has been comprehensively validated according to accepted guidelines [1]. The method demonstrates linearity over the concentration range of 25-1500 ng/mL with a correlation coefficient of ≥0.999. Precision studies showed intraday and interday coefficients of variation below 8.7%, while accuracy ranged from -5.95% to 5.85% across the validation range. The extraction recovery of this compound was consistent across quality control levels, ranging from 84.36% to 85.82%. The method showed no significant matrix effects and demonstrated specificity against potential interferences from plasma components or this compound metabolites.

LC-MS/MS Protocol for Sensitive this compound Detection

Equipment and Reagents

- LC-MS/MS System: Triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source

- UPLC System: Compatible ultra-performance liquid chromatography system

- Analytical Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent

- Alternative Column: Waters XBridge Phenyl column (2.1 × 50 mm, 3.5 μm) for kinase inhibitor panel

- This compound Standard: Certified reference standard

- Internal Standard: Stable isotopically labeled this compound or diazepam

- Mobile Phase Components: Acetonitrile (LC-MS grade), methanol (LC-MS grade), formic acid, ammonium bicarbonate

- Other Supplies: Microcentrifuge tubes, solvent-resistant pipette tips, HPLC vials

Sample Preparation for LC-MS/MS Analysis

Protein Precipitation Procedure:

- Aliquot 100 μL of plasma or serum sample into a microcentrifuge tube.

- Add 10 μL of internal standard working solution (appropriate concentration).

- Add 300 μL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 60 seconds to ensure complete mixing.

- Centrifuge at 13,000 × g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen stream or vacuum centrifugation.

- Reconstitute the residue in 100 μL of initial mobile phase composition.

- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Alternative Solid-Phase Extraction (for improved cleanliness):

- Follow similar SPE procedures as described in the HPLC-UV protocol but scale volumes appropriately for MS detection.

LC-MS/MS Conditions

Table 2: Optimal LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition 1 [3] | Condition 2 [2] |

|---|---|---|

| Mobile Phase A | 0.1% formic acid in water | 10 mM ammonium bicarbonate in water-methanol (9:1, v/v) |

| Mobile Phase B | Acetonitrile | 10 mM ammonium bicarbonate in methanol-water (9:1, v/v) |

| Gradient Program | Linear gradient from 10% B to 90% B over 2.0 min | Specific gradient elution optimized for multi-analyte |

| Flow Rate | 0.40 mL/min | 0.40 mL/min |

| Column Temperature | 40°C | Ambient |

| Injection Volume | 5 μL | 1-10 μL (optimized for sensitivity) |

| Ionization Mode | ESI positive | ESI positive |

| MRM Transitions | 530.3 → 141.1 (this compound) | Specific for each TKI in panel |

| Internal Standard MRM | 285.2 → 193.1 (diazepam) | Stable isotope-labeled analogs |

Mass Spectrometer Optimization

For optimal this compound detection, mass spectrometer parameters should be carefully optimized:

Ion Source Parameters:

- Sheath Gas Flow: 40-50 arbitrary units

- Auxiliary Gas Flow: 10-15 arbitrary units